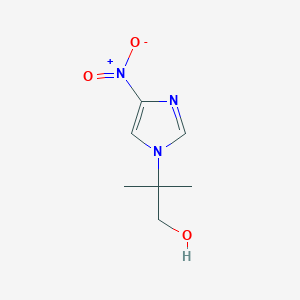

2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol

Description

Properties

IUPAC Name |

2-methyl-2-(4-nitroimidazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,4-11)9-3-6(8-5-9)10(12)13/h3,5,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZFVYWKCCAZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chiral Epoxide Intermediates

The synthesis begins with 2-methyl-2-propen-1-ol (allylic alcohol), which undergoes Sharpless asymmetric epoxidation to yield (R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane. This step employs titanium(IV) isopropoxide, (−)-diisopropyl-D-tartrate, and anhydrous tert-butyl hydroperoxide (TBHP) in dichloromethane at −25°C to −30°C. The reaction achieves >99% enantiomeric excess (ee) and 92% yield after 1 hour, with molecular sieves ensuring anhydrous conditions.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | −25°C to −30°C |

| Catalyst | Titanium(IV) isopropoxide |

| Ligand | (−)-Diisopropyl-D-tartrate |

| Oxidizing Agent | TBHP in dichloromethane |

| Reaction Time | 1 hour |

Coupling with 2-Bromo-4-Nitroimidazole

The chiral epoxide intermediate reacts with 2-bromo-4-nitroimidazole in N,N-diisopropylethylamine at 110–115°C. This nucleophilic substitution selectively forms the target compound with minimal 5-nitro isomer byproducts. The reaction’s regioselectivity arises from the electron-withdrawing nitro group at the imidazole’s 4-position, which directs substitution to the 1-position. Post-reaction HPLC analysis confirms >95% chemical purity, and the crude product is purified via crystallization.

Mitsunobu Etherification-Based Route

Sequential C–N Bond Formation and Etherification

An alternative route involves Mitsunobu etherification to construct the propanol backbone. Starting with 4-iodophenol and 2-methylallyl chloride, potassium carbonate-mediated allylation in DMF at 60°C yields 1-iodo-4-((2-methylallyl)oxy)benzene (97% yield). Subsequent copper-catalyzed N-arylation with 4-hydroxypiperidine employs CuI (20 mol%) and L-proline (40 mol%) in DMF, achieving 85% yield at the 100 mmol scale.

Etherification and Epoxidation

The intermediate undergoes Mitsunobu etherification with 4-trifluoromethoxyphenol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step forms the ether linkage critical for subsequent epoxidation. Sharpless asymmetric dihydroxylation with AD-mix-β followed by epoxide closure yields the chiral epoxide, which is coupled with 2-bromo-4-nitroimidazole to furnish the target compound in 36% overall yield.

Nitropropane-Formaldehyde Condensation (Patent Route)

Base-Catalyzed Aldol Condensation

A patented method condenses 2-nitropropane with formaldehyde (as polyoxymethylene) using catalytic sodium hydroxide (1–10 milliequivalents) at 40–58°C. The reaction proceeds in a concentrated aqueous medium (1.5–10% water by mass) over 1–48 hours, achieving pH 7–11. Post-neutralization with stearic acid at 55°C induces crystallization, yielding 2-nitro-2-methylpropanol with >95% purity.

Optimized Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 0.9:1 to 1.1:1 (nitropropane:formaldehyde) |

| Catalyst | NaOH (1–10 milliequivalents) |

| Temperature | 40–58°C |

| Crystallization Method | Cooling with inert gas stripping |

Functionalization to Nitroimidazole Derivative

The nitropropanol intermediate is subsequently functionalized with 4-nitroimidazole via nucleophilic substitution, though detailed conditions remain proprietary.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Sharpless epoxidation route offers superior enantiocontrol (>99% ee) and scalability, demonstrated at the 50 L reactor scale. In contrast, the Mitsunobu route achieves lower overall yields (36%) due to multiple protection-free steps. The patent method, while efficient for intermediate synthesis, lacks explicit data on final coupling yields.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is not well-documented. imidazole derivatives typically exert their effects by interacting with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Nitroimidazole Derivatives

Biological Activity

2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol, a compound with the CAS number 1309885-35-5, belongs to the class of nitroimidazole derivatives. Nitroimidazoles are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is C₇H₁₁N₃O₃, with a molecular weight of 185.18 g/mol. The structure includes a nitro group at the 4-position of the imidazole ring, which is significant for its biological activity.

Antimicrobial Activity

Nitroimidazoles are primarily recognized for their antimicrobial properties , particularly against anaerobic bacteria and protozoa. The mechanism typically involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit nucleic acid synthesis.

Table 1: Antimicrobial Activity of Nitroimidazoles

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| Metronidazole | Anaerobic bacteria | 0.5 - 4 | |

| Ornidazole | Protozoa | 1 - 8 | |

| 2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol | TBD | TBD | TBD |

Research indicates that compounds like metronidazole and ornidazole have been effective against various pathogens, suggesting that 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol may exhibit similar properties due to its structural characteristics.

Anticancer Activity

Recent studies have explored the anticancer potential of nitroimidazole derivatives. The compound's activity was assessed using various cancer cell lines, including A549 (lung cancer) and others.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that certain nitroimidazole derivatives exhibited cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. For example, compounds with similar structural motifs have shown promising results in reducing cell viability significantly compared to control treatments.

Table 2: Anticancer Activity Overview

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nitroimidazole Derivative A | A549 | 15 | |

| Nitroimidazole Derivative B | HCT116 | 10 | |

| 2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol | TBD | TBD | TBD |

The cytotoxicity was evaluated using MTT assays, where lower IC50 values indicate higher potency. Further investigation into the specific pathways affected by this compound could elucidate its potential as an anticancer agent.

The biological activity of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol may involve several mechanisms:

- DNA Damage : Reduction of the nitro group leads to radical formation that can cause DNA strand breaks.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via a condensation reaction involving chiral amino alcohols (e.g., L-phenylalaninol), nitrobenzaldehyde derivatives, ammonium acetate, and dibenzoyl in methanol. Reaction optimization includes heating at 65°C for 12 hours, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) and crystallization (methanol/diethyl ether). Key steps include monitoring reaction progress via TLC and validating purity through elemental analysis and spectroscopic techniques .

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazole core and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro, hydroxyl). Elemental analysis validates stoichiometry, while melting point determination assesses purity. Cross-referencing experimental data with computational predictions (e.g., DFT calculations) can resolve ambiguities in peak assignments .

Q. How can reaction yields be improved during synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., methanol for solubility), adjust stoichiometric ratios of reactants (e.g., excess ammonium acetate to drive condensation), and employ catalysts like acetic acid. Slow cooling during crystallization enhances crystal quality and yield. Parallel small-scale trials help identify optimal conditions before scaling up .

Advanced Research Questions

Q. What crystallographic challenges arise from the nitro group at the 4-position of the imidazole ring, and how are they addressed?

- Methodological Answer : The nitro group’s electron density complicates X-ray diffraction refinement. Using high-resolution data (≤ 0.8 Å) and software like SHELXL (with anisotropic displacement parameters) improves accuracy. Intramolecular interactions (e.g., C–H⋯π, O–H⋯N hydrogen bonds) stabilize the crystal lattice, requiring careful modeling of thermal motion and disorder .

Q. How do intramolecular interactions influence the compound’s conformational stability in solid-state studies?

- Methodological Answer : Intramolecular C–H⋯π interactions between aromatic rings and hydrogen bonds (e.g., O–H⋯N) lock the imidazole core and substituents into planar arrangements. These interactions are identified via Hirshfeld surface analysis and validated using density functional theory (DFT) to correlate experimental and computational geometries .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding data?

- Methodological Answer : Use multiple docking algorithms (e.g., AutoDock Vina, Glide) to account for flexibility in the nitroimidazole moiety. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Crystallographic data (e.g., PDB entries) provide benchmarks for steric and electronic effects of substituents on binding affinity .

Q. How does the steric bulk of the 2-methylpropan-1-ol group affect regioselectivity in derivative synthesis?

- Methodological Answer : The 2-methyl group hinders electrophilic substitution at the imidazole C-5 position, directing reactions (e.g., alkylation, acylation) to the N-1 or C-4 positions. Steric maps derived from X-ray structures guide solvent selection (e.g., DMF for solubility) and reagent design to minimize steric clashes .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data for nitroimidazole derivatives?

- Methodological Answer : Dynamic effects (e.g., tautomerism) or paramagnetic impurities may cause signal broadening. Use variable-temperature NMR to identify tautomeric equilibria. Compare with deuterated solvent controls and spiking experiments with authentic standards to confirm assignments .

Q. What approaches validate crystallographic models when twinning or disorder is present?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.